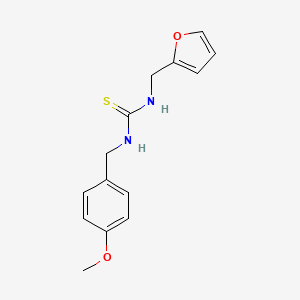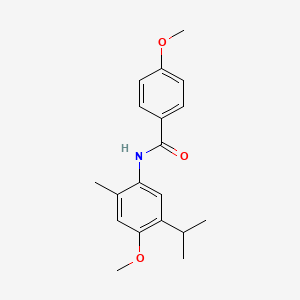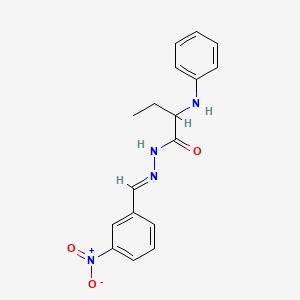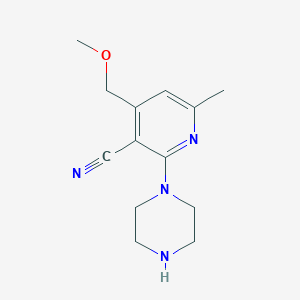
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea
Overview
Description
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea (FMU) is a chemical compound that has gained significant attention in scientific research. It is a thiourea derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea is not fully understood. However, it is believed that N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea exerts its biological effects by interacting with cellular targets, such as enzymes and receptors. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been shown to inhibit the activity of various enzymes, such as tyrosine kinases and topoisomerases, which are involved in cancer progression and viral replication. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has also been shown to bind to receptors, such as GABA receptors, which are involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea can induce cell cycle arrest and apoptosis in cancer cells. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has also been shown to inhibit the replication of various viruses, such as HIV and herpes simplex virus. In vivo studies have demonstrated that N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea can reduce tumor growth and improve survival in animal models of cancer.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea is also stable under normal laboratory conditions and can be stored for extended periods. However, N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous environments. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea is also toxic at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for the study of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea. One direction is to further investigate the mechanism of action of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea and its cellular targets. Another direction is to explore the potential of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea as a drug candidate for the treatment of various diseases, such as cancer and viral infections. Additionally, the synthesis and optimization of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea derivatives with improved properties, such as solubility and toxicity, could lead to the development of more effective and safer drugs.
Scientific Research Applications
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been investigated for its anticancer, antiviral, and antimicrobial properties. In biochemistry, N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been used as a probe to study the binding of proteins to DNA. In pharmacology, N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been explored as a potential drug candidate for the treatment of various diseases, such as cancer, viral infections, and bacterial infections.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-17-12-6-4-11(5-7-12)9-15-14(19)16-10-13-3-2-8-18-13/h2-8H,9-10H2,1H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOXSDSWMAKDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)thiourea | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)


![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)
![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)

![N-(4-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5857965.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)

![5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5858003.png)